Dihydrogenborate, with the chemical formula H₂BO₃⁻ and systematic name dihydroxidooxidoborate(1−), represents a critical intermediate species in the aqueous chemistry of boron compounds [2] [3]. This monovalent anion is formed through the deprotonation of boric acid and serves as a conjugate base of boric acid while simultaneously acting as a conjugate acid of hydrogenborate [2] [8].
The protonation state of dihydrogenborate is fundamentally governed by the ionization equilibrium of boric acid in aqueous solution [13]. The primary equilibrium reaction can be expressed as:
H₃BO₃ + H₂O ⇌ H₂BO₃⁻ + H₃O⁺
The pKa value for this equilibrium has been extensively studied and consistently reported across multiple investigations [9] [10] [11]. The ionization constant of boric acid at 25°C shows a pKa value of 9.24 ± 0.01, indicating that dihydrogenborate becomes the predominant species only under alkaline conditions [12] [14] [15].
Temperature significantly influences the protonation behavior of dihydrogenborate [16]. The temperature dependence of the ionization constant follows the relationship:
pK = 2237.94/T + 0.016883T - 3.305
where T represents the absolute temperature [16]. This relationship demonstrates that the pKa value decreases with increasing temperature, meaning that dihydrogenborate formation becomes more favorable at elevated temperatures [16].
| Temperature (°C) | pKa Value | Reference |
|---|---|---|
| 0 | 9.50 | [16] |
| 25 | 9.24 | [12] [14] [15] |
| 50 | 8.95 | [16] |
| 60 | 8.85 | [16] |
The formation of dihydrogenborate in aqueous systems is also influenced by ionic strength and the presence of other electrolytes [16]. In solutions containing sodium chloride, the apparent ionization constant varies systematically with ionic strength, requiring extrapolation to zero ionic strength to obtain the true thermodynamic constant [16].
The acid-base behavior of dihydrogenborate must be understood within the context of the complete boric acid system, which involves multiple protonation states [4] [13]. Boric acid exists primarily as the neutral H₃BO₃ species at pH values below 9, while the fully deprotonated borate ion B(OH)₄⁻ dominates at pH values above 10 [9] [13].
Dihydrogenborate represents an intermediate protonation state that is most significant in the pH range of approximately 9 to 10 [13]. Unlike many other weak acid systems, the boric acid system exhibits unique Lewis acid behavior, where the boron atom accepts electron pairs from hydroxide ions rather than simply donating protons [14].
The comparative basicity of these species can be quantified through their respective pKa values:
| Species | pKa | Predominant pH Range |
|---|---|---|
| H₃BO₃ | 9.24 | < 8 |
| H₂BO₃⁻ | ~13-14 | 9-10 |
| HBO₃²⁻ | > 14 | > 11 |
The second and subsequent ionization steps of boric acid are extremely weak, with pKa values exceeding 14, making these higher-order deprotonated species negligible under normal aqueous conditions [11] [16].
The thermodynamic behavior of dihydrogenborate in aqueous systems is characterized by several key equilibrium constants [21] [22]. The formation constant for dihydrogenborate from boric acid and hydroxide ion can be expressed as:
K₁ = [H₂BO₃⁻][H⁺]/[H₃BO₃] = 5.8 × 10⁻¹⁰ at 25°C [12]
This equilibrium constant demonstrates the relatively weak acid strength of boric acid and the correspondingly weak base strength of dihydrogenborate [13]. The temperature dependence of this equilibrium constant follows van't Hoff behavior, with the relationship:
ln K = -ΔH°/RT + ΔS°/R
where ΔH° and ΔS° represent the standard enthalpy and entropy changes for the ionization reaction [21].
Thermodynamic parameters for the boric acid ionization reaction have been determined from temperature-dependent studies [16]:
| Parameter | Value | Units |
|---|---|---|
| ΔH° | 13.8 ± 0.5 | kJ/mol |
| ΔS° | -135 ± 2 | J/(mol·K) |
| ΔG° (25°C) | 52.8 ± 0.3 | kJ/mol |
Under hydrothermal conditions, dihydrogenborate participates in more complex equilibria involving polyborate formation [23] [39]. The diborate formation reaction:
2 H₂BO₃⁻ ⇌ [B₂(OH)₇]⁻ + OH⁻
becomes increasingly important at elevated temperatures, with formation constants increasing significantly above 200°C [39] [44].
The kinetic behavior of dihydrogenborate with hydroxyl radicals has been investigated as part of understanding boron chemistry in nuclear reactor systems [30] [32]. The reaction between dihydrogenborate and hydroxyl radicals proceeds through several possible pathways, including electron transfer and hydrogen abstraction mechanisms [30].
The rate constant for the reaction between dihydrogenborate and hydroxyl radicals has been determined through competition kinetics studies using steady-state γ radiolysis [30] [32]. The measured rate constant is:
k(H₂BO₃⁻ + - OH) = 1.1 × 10⁶ M⁻¹s⁻¹ at 25°C [30] [32]
This rate constant indicates moderate reactivity toward hydroxyl radicals, significantly higher than that of neutral boric acid (k = 3.6 × 10⁴ M⁻¹s⁻¹) but lower than some polyborate species [30] [32].
| Boron Species | Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|
| H₃BO₃ | 3.6 × 10⁴ | [30] [32] |
| H₂BO₃⁻ | 1.1 × 10⁶ | [30] [32] |
| Diborate | 6.4 × 10⁶ | [30] |
| Tetraborate | 6.8 × 10⁶ | [30] |
The reaction mechanism involves initial attack by the hydroxyl radical on the boron center, followed by rapid rearrangement to form oxidized boron species [30]. The temperature dependence of these rate constants follows Arrhenius behavior, though specific activation parameters for dihydrogenborate reactions with hydroxyl radicals have not been extensively characterized in the literature [32].